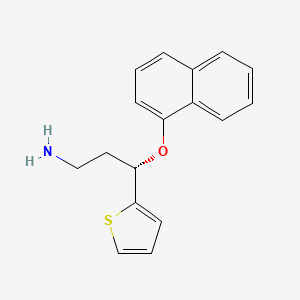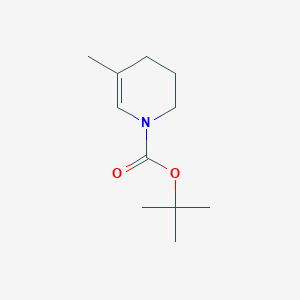
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate
説明
Tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate, also known as TDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate's mechanism of action is still under investigation. However, some studies suggest that this compound may act as an antioxidant and anti-inflammatory agent by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and promote the differentiation of neuronal cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases.
実験室実験の利点と制限
One advantage of using tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound is stable under normal laboratory conditions and can be easily stored for future use. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate research. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, this compound's potential applications in material science and organic electronics warrant further investigation.
科学的研究の応用
Tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been studied for its potential applications in the development of organic electronic devices.
特性
IUPAC Name |
tert-butyl 5-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKCDYMGQZJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(CCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




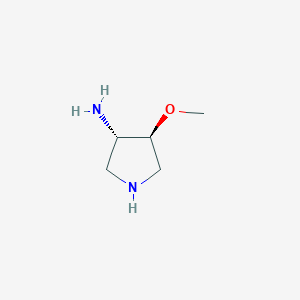
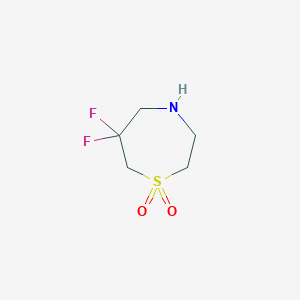
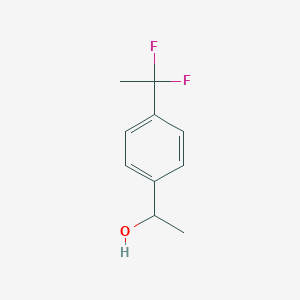
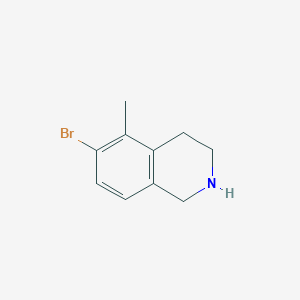
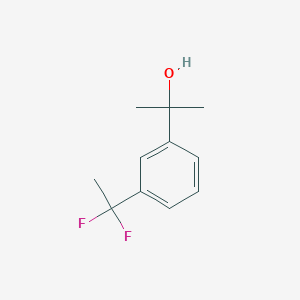




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)
